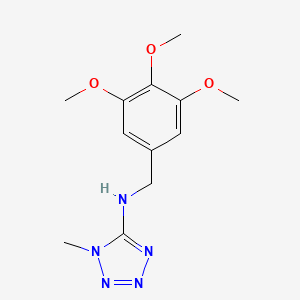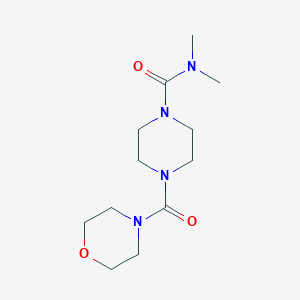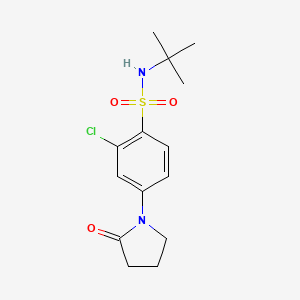![molecular formula C19H17ClN2O2S B4419894 2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide
Vue d'ensemble
Description
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide inhibits the activity of JMJD3 by binding to its active site and preventing the demethylation of histone H3 lysine 27 (H3K27). H3K27 demethylation is a critical step in the epigenetic regulation of gene expression, and the inhibition of JMJD3 by this compound results in the upregulation of genes that are normally repressed by H3K27 methylation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory responses have also been shown to be inhibited by this compound, as it reduces the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide is its specificity for JMJD3, which allows for the targeted inhibition of this histone demethylase. However, this compound has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, the synthesis of this compound is relatively complex, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and viral infections. Finally, the development of more efficient synthesis methods for this compound may increase its availability for research purposes.
Applications De Recherche Scientifique
2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of JMJD3, a histone demethylase that plays a critical role in the epigenetic regulation of gene expression. JMJD3 is overexpressed in many types of cancer and is involved in the regulation of inflammatory responses. Therefore, this compound has been studied as a potential therapeutic agent for cancer and inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(2-quinolin-8-yloxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-25-14-7-8-16(20)15(12-14)19(23)22-10-11-24-17-6-2-4-13-5-3-9-21-18(13)17/h2-9,12H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASRMHRRIKPXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B4419812.png)

![2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B4419834.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4419837.png)
![N-cyclohexyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4419841.png)
![5,7-dimethyl-3-[(tetrahydrofuran-2-ylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4419852.png)
![3-[(benzylamino)sulfonyl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4419861.png)
![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)
